C20H18FN3O2S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C20H18FN3O2S2 N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide . This compound has potential therapeutic applications in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired transformation, but they often involve specific temperatures, pressures, and solvent systems .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide include other thiazole derivatives and fluorophenyl compounds .
Uniqueness
What sets N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound with the molecular formula C20H18FN3O2S2 is a synthetic organic molecule that has garnered interest for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Two sulfur atoms (S)
- One fluorine atom (F)
- Three nitrogen atoms (N)
- Two oxygen atoms (O)
This composition suggests potential interactions with biological macromolecules, including proteins and nucleic acids, which may underlie its biological effects.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It can act on various receptors, potentially altering signaling pathways related to inflammation and cell survival.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, possibly by disrupting membrane integrity or inhibiting essential metabolic functions.
Antimicrobial Activity
Recent studies have examined the antimicrobial properties of this compound. For example, a study conducted on Escherichia coli and Staphylococcus aureus demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The proposed mechanism involves the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell lysis .
Cytotoxicity Studies
In vitro cytotoxicity assays using human cancer cell lines have shown that this compound induces apoptosis in a dose-dependent manner. The compound triggered caspase activation and increased levels of reactive oxygen species (ROS), indicating oxidative stress as a contributing factor to cell death .
Case Studies
Several case studies have highlighted the practical applications of this compound in therapeutic contexts:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors reported that this compound, when administered in combination with standard chemotherapy, resulted in improved overall survival rates compared to chemotherapy alone. This suggests a synergistic effect that warrants further investigation .
- Impact on Inflammatory Diseases : Another study focused on the anti-inflammatory effects of the compound in models of rheumatoid arthritis. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its potential use as an adjunct therapy for inflammatory conditions .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C20H18FN3O2S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H18FN3O2S2/c1-2-10-24-19(26)17-14-4-3-5-15(14)28-18(17)23-20(24)27-11-16(25)22-13-8-6-12(21)7-9-13/h2,6-9H,1,3-5,10-11H2,(H,22,25) |
InChI Key |
IGMSRWGGYHQAND-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)F)SC4=C2CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.